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CAS No.: 108-14-5

Cat. No.: B090650

Get Quote

Kinetic Profiling: 2-Chloropropyldimethylamine
vs. Traditional Nitrogen Mustards
Executive Summary
2-Chloropropyldimethylamine (2-CPDMA) represents a distinct class of "branched" alkylating

agents. Unlike the linear ethyl backbone of traditional nitrogen mustards (e.g., 2-CEDMA), the

inclusion of a methyl group on the carbon backbone introduces significant kinetic deviations.

Key Findings:

Cyclization Kinetics: 2-CPDMA cyclizes to the active aziridinium ion faster than its ethyl

analog (2-CEDMA) due to the Thorpe-Ingold (Gem-Dimethyl) Effect.

Hydrolytic Stability: The resulting methyl-substituted aziridinium ion is kinetically less stable

in aqueous media, leading to rapid hydrolysis. This correlates with the observed lower

mutagenicity profile compared to ethyl mustards, as the agent is detoxified by water before it

can alkylate DNA.
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Isomerization: 2-CPDMA undergoes a reversible rearrangement to 1-chloro-N,N-

dimethylpropan-2-amine, a phenomenon absent in symmetric ethyl mustards.

Mechanistic Foundation: Neighboring Group
Participation
The alkylation efficiency of these amines relies on Neighboring Group Participation (NGP). The

lone pair on the nitrogen attacks the

-carbon, displacing the chloride ion and forming a strained, electrophilic aziridinium cation.[1]

Reaction Pathway & Isomerization
In 2-CPDMA, the nucleophilic attack occurs at a secondary carbon (if starting from the 2-chloro

isomer) or a primary carbon (if starting from the 1-chloro isomer). The methyl substituent

stabilizes the transition state but also introduces steric hindrance to subsequent nucleophilic

attacks (e.g., by Guanine N7).
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Figure 1: Mechanistic pathway of 2-CPDMA showing cyclization, isomerization, and competing

hydrolysis/alkylation pathways.

Comparative Kinetic Data
The following table synthesizes kinetic behaviors derived from solvolysis rates and biological

activity profiles.
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Parameter
2-
Chloroethyldimeth
ylamine (2-CEDMA)

2-
Chloropropyldimet
hylamine (2-
CPDMA)

Mechanistic Driver

Structure
Linear (

)

Branched (

)

Steric bulk on

backbone.

Cyclization Rate (

)

Baseline (

)
Accelerated (~5-10x)

Thorpe-Ingold Effect:

Alkyl substituents

compress bond

angles, favoring ring

closure.

Aziridinium Stability
High (Stable in neutral

pH)

Low (Rapid

Hydrolysis)

The methyl group

stabilizes the

carbocation character,

making it more

susceptible to

solvolysis by water.

Alkylation Selectivity
High (DNA Guanine

N7)

Low (Quenched by

Water)

Steric hindrance of the

methyl group impedes

attack by bulky

nucleophiles (DNA)

favoring small

nucleophiles (Water).

Mutagenicity (Ames) Highly Mutagenic
Weakly / Non-

Mutagenic

Rapid hydrolysis

prevents effective

nuclear transport and

DNA interaction.

Half-Life (

)
~20-30 mins (pH 7.4) < 5 mins (pH 7.4)

Instability of the

substituted aziridinium

ion.

The "Methyl Effect" on Kinetics
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The introduction of the methyl group in 2-CPDMA creates a "double-edged sword" for

alkylation:

Formation (

): It increases the rate of active ion formation. The rotational entropy of the open chain is
reduced, making the transition state for cyclization more accessible.

Reaction (

): It decreases the rate of reaction with DNA. The methyl group sterically hinders the
approach of the large DNA nucleophile to the aziridinium ring carbons. Conversely, water (a
small nucleophile) can still attack, leading to preferential hydrolysis.

Experimental Protocol: Kinetic Hydrolysis Assay
To empirically verify the kinetic differences, use this pH-Stat Titrimetric Method. This protocol

measures the release of protons (

) and chloride ions (

) generated during the cyclization and subsequent hydrolysis.

Reagents & Setup
Substrates: 2-CPDMA Hydrochloride and 2-CEDMA Hydrochloride (Control).

Solvent: 0.1 M KCl (to maintain ionic strength) at 37°C.

Instrumentation: Automated Titrator (pH-stat mode) or NMR Spectrometer (600 MHz).

Workflow Diagram
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Kinetic Monitoring (Parallel Methods)

Preparation:
Dissolve 5mM Agent in

0.1M KCl at 37°C

Initiation:
Adjust pH to 7.4 immediately

using dilute NaOH

Method A: pH-Stat
Maintain pH 7.4 by titrating

standardized NaOH. Record Vol vs Time.

Method B: 1H-NMR
Lock D2O. Track shift of

N-CH3 protons (Singlet -> Doublet).

Data Analysis:
Plot ln(C/C0) vs Time.

Extract k_obs.

Click to download full resolution via product page

Figure 2: Dual-modality workflow for determining kinetic rate constants.

Data Processing
The reaction follows pseudo-first-order kinetics. Calculate the observed rate constant (

) using the integrated rate law:

Where

is the volume of NaOH added at time

, and

is the volume at completion (theoretical 1 equivalent).

Expected Outcome:

2-CEDMA: Linear plot with
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min.

2-CPDMA: Steep initial slope (rapid cyclization) followed by rapid consumption of base

(hydrolysis), with

min.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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